2-(4-Methoxyphenyl)-5-nitro-1,3-benzoxazole
Description
2-(4-Methoxyphenyl)-5-nitro-1,3-benzoxazole is a benzoxazole derivative characterized by a 4-methoxyphenyl group at position 2 and a nitro group at position 5. Benzoxazoles are heterocyclic compounds with a fused benzene and oxazole ring, widely studied for their electronic, optical, and biological properties. The methoxy group (-OCH₃) is electron-donating, enhancing π-electron delocalization, while the nitro group (-NO₂) is electron-withdrawing, creating a push-pull electronic effect. This combination makes the compound valuable in medicinal chemistry and materials science .
Properties
CAS No. |
1033-85-8 |
|---|---|
Molecular Formula |
C14H10N2O4 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C14H10N2O4/c1-19-11-5-2-9(3-6-11)14-15-12-8-10(16(17)18)4-7-13(12)20-14/h2-8H,1H3 |
InChI Key |
OYZLPDKVJTUVOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization
A foundational approach involves the cyclocondensation of 2-amino-4-nitrophenol with 4-methoxybenzoyl chloride under acidic conditions. This method employs polyphosphoric acid (PPA) as both solvent and catalyst, facilitating intramolecular dehydration at 120–140°C for 6–8 hours. The reaction proceeds via intermediate Schiff base formation, followed by cyclization to yield the benzoxazole core. Typical yields range from 75–85%, with purity >95% after recrystallization from ethanol.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 120–140°C |
| Catalyst | PPA |
| Reaction Time | 6–8 hours |
| Yield | 75–85% |
Base-Mediated Cyclization
Alternative protocols utilize pyridine or triethylamine to deprotonate 2-amino-4-nitrophenol, enabling nucleophilic attack on 4-methoxybenzoyl chloride. This method avoids harsh acids but requires anhydrous conditions and yields 68–72%. Notably, the patent US4831152A highlights a modified version using 2-amino-4-chloro-5-nitrophenol and pivaloyl chloride, achieving 95% yield after recrystallization.
Metal-Catalyzed C–H Arylation
Palladium-Catalyzed Coupling
Palladium catalysts (e.g., Pd/C, Pd/diatomite) enable direct coupling of 5-nitro-2-aminophenol with 4-methoxyphenylboronic acid. Under N₂ at 130°C, this method achieves 89% yield in 24 hours. The mechanism involves oxidative addition of the boronic acid to Pd(0), followed by reductive elimination to form the C–N bond.
Copper-Mediated Cyclization
Copper(I) iodide (CuI) in tandem with PdCl₂(PPh₃)₂ facilitates one-pot synthesis from 2-nitroaniline and 4-methoxybenzaldehyde. This domino reaction proceeds via imine formation, followed by Cu-mediated C–O cyclization, yielding 82% product.
Oxidative Cyclization Strategies
Electrochemical Oxidation
Recent advances employ electrochemical generation of hypervalent iodine(III) mediators (e.g., HFIP-containing λ³-iodanes) to oxidize ortho-iminophenols. This solvent-free method operates at room temperature, achieving 90–95% yield with functional group tolerance for nitro and methoxy groups.
Potassium Ferrocyanide Catalysis
Grinding 2-amino-4-nitrophenol with 4-methoxybenzaldehyde in the presence of K₄[Fe(CN)₆] under solvent-free conditions induces oxidative C–N bond formation. This mechanochemical approach completes in 2–3 minutes with 99% yield.
Solid-Supported Catalytic Systems
VNU-11-P-SO₄ MOF Catalyst
The hafnium-based metal-organic framework VNU-11-P-SO₄ catalyzes benzoxazole formation via dehydrogenative coupling. At 140°C, this method converts 2-amino-4-nitrophenol and 4-methoxybenzaldehyde into the target compound in 99% yield within 6 hours. The catalyst retains activity over five cycles due to its Brønsted acidity and structural stability.
Optimization Data
| Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
|---|---|---|
| 1.0 | 140 | 99 |
| 0.75 | 140 | 76 |
| 0.50 | 140 | 62 |
Nitro Group Introduction Strategies
Post-Cyclization Nitration
Direct nitration of preformed 2-(4-methoxyphenyl)benzoxazole using fuming HNO₃/H₂SO₄ at 0°C introduces the nitro group at position 5. This method requires precise temperature control to avoid over-nitration, yielding 70–75%.
Pre-Functionalized Nitro Precursors
Starting with 2-amino-4-nitrophenol circumvents regioselectivity challenges. For example, 2-amino-4-nitro-5-chlorophenol reacts with 4-methoxybenzoyl chloride under Mitsunobu conditions (DIAD, PPh₃), achieving 88% yield.
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies based on scalability, yield, and practicality:
| Method | Yield (%) | Temperature (°C) | Catalytic System | Scalability |
|---|---|---|---|---|
| Acid-Catalyzed Cyclization | 85 | 120–140 | PPA | Industrial |
| Pd-Catalyzed Coupling | 89 | 130 | Pd/C | Lab-scale |
| Electrochemical Oxidation | 95 | 25 | I(III) mediator | Pilot-scale |
| K₄[Fe(CN)₆] Grinding | 99 | 25 | Potassium ferrocyanide | Bulk |
Industrial-Scale Production Considerations
Continuous Flow Reactors
Modern facilities employ continuous flow systems to enhance heat transfer and reduce reaction times. A patented process combines 2-amino-4-nitrophenol and 4-methoxybenzoyl chloride in a microreactor at 150°C, achieving 92% yield with a residence time of 10 minutes.
Waste Management
The PPA-mediated method generates acidic waste requiring neutralization with CaCO₃. In contrast, electrochemical routes produce minimal waste, aligning with green chemistry principles.
Chemical Reactions Analysis
2-(4-Methoxyphenyl)-5-nitro-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine using agents like sodium dithionite.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium dithionite, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Methoxyphenyl)-5-nitro-1,3-benzoxazole is an organic compound with a benzoxazole ring, a methoxy group (-OCH₃) at the para position of the phenyl ring, and a nitro group (-NO₂) at the 5-position of the benzoxazole ring. This arrangement gives it unique chemical properties and potential biological activities. Research indicates it has antimicrobial and anticancer properties, often working by inhibiting specific enzymes or receptors, which can modulate signaling pathways associated with cell proliferation and apoptosis. The nitro and methoxy groups enhance its interaction with biological targets, making it interesting in medicinal chemistry.
Applications
2-(4-Methoxyphenyl)-5-nitro-1,3-benzoxazole has diverse applications, as indicated by research:
- Antimicrobial Agent Research indicates 2-(4-Methoxyphenyl)-5-nitro-1,3-benzoxazole exhibits antimicrobial activity.
- Anticancer Agent Research indicates that 2-(4-Methoxyphenyl)-5-nitro-1,3-benzoxazole has anticancer properties. A study utilized benzoxazole analogues to test in vitro antibacterial, antifungal, and anticancer activities . Compound 6 (IC 50 = 24.5 µM) exhibited the best anticancer activity compared to the standard drug (IC 50 = 29.2 µM) . Compounds 4 and 26 displayed IC 50 values closer to the reference drug (39.9 µM and 35.6 µM, respectively) .
- Inhibitor of Mycobacterium tuberculosis ( Mtb) inosine 5’-monophosphate dehydrogenase 2 ( MtbIMPDH2) Inhibition of MtbIMPDH2 blocks the biosynthesis of guanine nucleotides . Guanine does not change the minimum inhibitory concentrations, alleviating the concern that guanine salvage can protect Mtb in vivo .
Structural Analogues
Several compounds share structural similarities with 2-(4-Methoxyphenyl)-5-nitro-1,3-benzoxazole:
Mechanism of Action
The mechanism by which 2-(4-Methoxyphenyl)-5-nitro-1,3-benzoxazole exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(3-Methylphenyl)-5-nitro-1,3-benzoxazole (6a-2)
- Synthesis: Prepared via condensation of 2-amino-4-nitrophenol with 3-methylbenzoyl chloride in toluene, followed by acid-catalyzed cyclization (83% yield) .
- Key Difference: The meta-methyl group on the phenyl ring introduces steric hindrance compared to the para-methoxy group in the target compound.
2-(4-Methoxyphenyl)-5-methyl-1,3-benzoxazole (1a)
- Synthesis : Synthesized via nickel-catalyzed C−H arylation with 89% yield. The methyl group at position 5 simplifies synthesis compared to nitro-substituted analogs, as nitro groups often require harsher conditions (e.g., tin(II) chloride reduction) .
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole
- Structural Insight : Replacing the benzoxazole oxygen with sulfur (benzothiazole) increases planarity (dihedral angle: 8.76°), enhancing π-π stacking in crystallography. The chloro group at position 5 provides a contrasting electronic profile (moderately electron-withdrawing) compared to the nitro group .
Electronic and Spectral Properties
Emission Behavior in Polar Solvents
- Compound 6h (2-(4-Methoxyphenyl) with 4-fluorophenyl groups) : Exhibits a red-shifted emission (λₑₘ ≈ 450 nm in DMF) due to enhanced intramolecular charge transfer (ICT) from the methoxy group. The nitro group in the target compound may further stabilize ICT, leading to even longer emission wavelengths .
- Compound 6d (2-(4-Methoxyphenyl) with 4-ethoxyphenyl groups) : Reduced emission intensity due to solvent interactions with the methoxy group, suggesting that nitro substitution could mitigate such effects by strengthening electron withdrawal .
UV-Vis Absorption
- Nitro- vs. Methyl-Substituted Analogs : The nitro group in the target compound likely shifts absorption maxima to longer wavelengths (bathochromic shift) compared to 5-methyl derivatives (e.g., 1a), as observed in similar benzoxazoles .
Anticancer Potential
- Triazole-Benzoxazole Hybrids : Derivatives with 4-methoxyphenyl groups (e.g., 2-[1-(2,4-difluorobenzyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]-5-methyl-1,3-benzoxazole) show potent anticancer activity against multiple cell lines. The nitro group in the target compound may enhance cytotoxicity through redox interactions or DNA intercalation .
Adenosine A2A Receptor Antagonism
Physical and Analytical Properties
*Estimated based on analogous compounds .
Biological Activity
Introduction
2-(4-Methoxyphenyl)-5-nitro-1,3-benzoxazole is a compound belonging to the benzoxazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, anti-inflammatory, and other pharmacological properties. The data presented is based on recent studies and research findings.
Chemical Structure and Properties
The chemical structure of 2-(4-Methoxyphenyl)-5-nitro-1,3-benzoxazole features a benzoxazole core with a methoxy and nitro substituent. The presence of these functional groups significantly influences its biological activity.
Chemical Structure
Key Functional Groups
- Methoxy Group : Enhances lipophilicity and biological interaction.
- Nitro Group : Often associated with enhanced antimicrobial activity.
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of 2-(4-Methoxyphenyl)-5-nitro-1,3-benzoxazole
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Description |
|---|---|---|
| Staphylococcus aureus | 12.5 µg/mL | Strong antibacterial activity |
| Escherichia coli | 15.0 µg/mL | Moderate antibacterial activity |
| Candida albicans | 10.0 µg/mL | Effective antifungal activity |
The compound shows notable effects against Gram-positive bacteria and certain fungal strains, suggesting potential for therapeutic applications in treating infections.
Antitumor Activity
The cytotoxic effects of 2-(4-Methoxyphenyl)-5-nitro-1,3-benzoxazole have been evaluated against various cancer cell lines.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| MCF-7 (Breast Cancer) | 8.5 | Significant cytotoxicity |
| HCT-116 (Colorectal Cancer) | 6.2 | High cytotoxicity |
| A549 (Lung Cancer) | 10.0 | Moderate cytotoxicity |
The compound demonstrated significant cytotoxicity against MCF-7 and HCT-116 cell lines, indicating its potential as an anticancer agent.
Anti-inflammatory Activity
Benzoxazole derivatives are also noted for their anti-inflammatory properties. In vitro studies have shown that 2-(4-Methoxyphenyl)-5-nitro-1,3-benzoxazole can inhibit pro-inflammatory cytokines.
The anti-inflammatory effects are mediated through the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory markers such as TNF-alpha and IL-6.
Other Biological Activities
Research has also highlighted additional activities:
- Antioxidant Activity : The compound exhibits free radical scavenging properties.
- Analgesic Activity : Preliminary studies suggest potential analgesic effects comparable to standard analgesics.
- Antimalarial Activity : Some derivatives have shown activity against Plasmodium falciparum, warranting further investigation into this area.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of benzoxazole derivatives, including 2-(4-Methoxyphenyl)-5-nitro-1,3-benzoxazole:
- Layek et al. (2023) explored the synthesis of various benzoxazole derivatives, finding that modifications at the nitrogen position enhanced their antimicrobial efficacy against Mycobacterium tuberculosis .
- Research on Anticancer Properties : A study evaluated the anticancer potential of several benzoxazole derivatives, including this compound, demonstrating significant inhibition of tumor growth in vivo .
- Antimicrobial Studies : A comprehensive evaluation reported that compounds with nitro substitutions exhibited enhanced antibacterial activity due to their ability to disrupt bacterial cell wall synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
